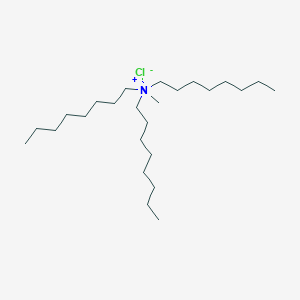![molecular formula C7H4ClN3 B129045 3-Chloropyrido[2,3-b]pyrazine CAS No. 155535-23-2](/img/structure/B129045.png)
3-Chloropyrido[2,3-b]pyrazine
Vue d'ensemble
Description
3-Chloropyrido[2,3-b]pyrazine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrazine ring fused to a pyridine ring with a chlorine substituent at the third position. This structure is a versatile scaffold for the development of compounds with potential applications in medicinal chemistry, materials science, and organic electronics.
Synthesis Analysis
The synthesis of derivatives of 3-Chloropyrido[2,3-b]pyrazine has been explored through various methods. One approach involves the regioselective one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, where hydrazides react with the 3-chloro substituent of 2,3-dichloropyrido[2,3-b]pyrazine, leading to tricyclic structures with potential as adenosine receptor antagonists . Another method reported is the palladium-catalyzed heteroannulation process starting with N-(3-chloropyrazin-2-yl)-methanesulfonamide and terminal alkynes to yield 6-substituted-5H-pyrrolo[2,3-b]pyrazines .
Molecular Structure Analysis
The molecular structure of 3-Chloropyrido[2,3-b]pyrazine derivatives can be manipulated to achieve desired electronic and photophysical properties. For instance, the introduction of electron-donating and electron-accepting groups can lead to materials with tunable bandgaps and energy levels suitable for applications in organic electronics . The non-planarity of central pyrazine rings in certain complexes, such as a μ-chlorido-bridged tetra-nuclear copper(II) complex, can influence the aromaticity and electronic properties of the material .
Chemical Reactions Analysis
3-Chloropyrido[2,3-b]pyrazine participates in various chemical reactions, including nucleophilic substitutions, heteroannulation, and coupling reactions. These reactions allow for the introduction of diverse functional groups, enabling the synthesis of a wide range of polyfunctional scaffolds . The reactivity of the chlorine atom in the 3-chloropyrido[2,3-b]pyrazine structure is a key factor in its versatility as a synthetic intermediate.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloropyrido[2,3-b]pyrazine derivatives are influenced by their molecular structure. These properties include thermal stability, electrochemical behavior, and photophysical characteristics such as absorption and emission spectra. For example, copolymers based on pyrido[3,4-b]pyrazine moieties exhibit excellent thermal stability and energy offsets conducive to efficient charge transfer, which are essential for their application in bulk heterojunction solar cells . Similarly, electrochromic materials employing pyrido[4,3-b]pyrazine as an acceptor unit show high coloration efficiency and fast response times, making them suitable for NIR electrochromic devices .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Regioselective Synthesis : One application involves the regioselective synthesis of pyrido[2,3-b]pyrazine derivatives. For instance, Unciti-Broceta et al. (2005) demonstrated a one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, using hydrazides that react with the 3-chloro substituent of 2,3-dichloropyrido[2,3-b]pyrazine (Unciti-Broceta et al., 2005).
Pyrazine-Based DNA Binders : Mech-Warda et al. (2022) explored chlorohydrazinopyrazine, a derivative of pyrazine, for its physicochemical and cytotoxic properties, and interaction with DNA. This study highlights the potential application of such compounds in clinical use (Mech-Warda et al., 2022).
Electrochromic Materials : Zhao et al. (2014) synthesized pyrido[4,3-b]pyrazine derivatives for use in electrochromic materials, demonstrating potential applications in NIR electrochromic devices (Zhao et al., 2014).
Antitumor and Antibacterial Activities
Antitumor Agents : Dubinina et al. (2006) synthesized new pyrrolo[2,3-b]pyrazine derivatives and tested them on human tumor cell lines, finding significant antiproliferative activity. This indicates potential as protein kinase inhibitors and antitumor agents (Dubinina et al., 2006).
Antibacterial Properties : Tribak et al. (2018) studied the antibacterial properties of pyrido[2,3-b]pyrazine derivatives, demonstrating good activity against certain bacteria like Bacillus cereus and Staphylococcus aureus (Tribak et al., 2018).
Optoelectronic Applications
Organic Optoelectronic Materials : Meti et al. (2017) reported on the use of pyrazine in organic optoelectronic materials, highlighting the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives for potential use in these applications (Meti et al., 2017).
Fluorescent Materials : Mahadik et al. (2021) designed and synthesized donor-acceptor type pyrido[2,3-b]pyrazine amine derivatives. These compounds exhibited fluorescence in the blue-orange region and show promise as materials for organic electronics (Mahadik et al., 2021).
Safety And Hazards
Orientations Futures
The future directions for the study of 3-Chloropyrido[2,3-b]pyrazine could involve further exploration of its synthesis, reactivity, and biological activity. Given the wide range of biological activities exhibited by pyrazine derivatives , there is potential for the development of new medications based on this compound.
Propriétés
IUPAC Name |
3-chloropyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-4-10-5-2-1-3-9-7(5)11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFHEGZVJNGLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyrido[2,3-b]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)